molecular formula C25H24FN3O5S B11488006 N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11488006
M. Wt: 497.5 g/mol
InChI Key: MWKYXGMKTTVLCG-UHFFFAOYSA-N
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Description

N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a fluorine atom, and a morpholine-4-sulfonyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE include:

Uniqueness

The uniqueness of N-[2-(BENZYLCARBAMOYL)PHENYL]-2-FLUORO-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the morpholine-4-sulfonyl group may enhance its stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C25H24FN3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C25H24FN3O5S/c26-22-11-10-19(35(32,33)29-12-14-34-15-13-29)16-21(22)25(31)28-23-9-5-4-8-20(23)24(30)27-17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,30)(H,28,31)

InChI Key

MWKYXGMKTTVLCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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